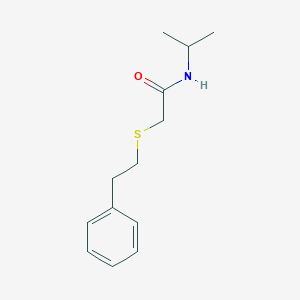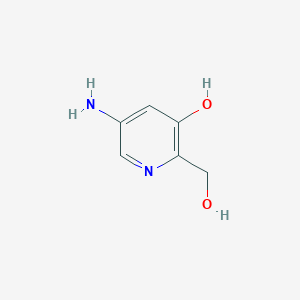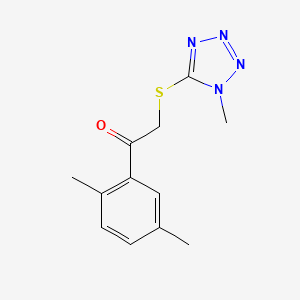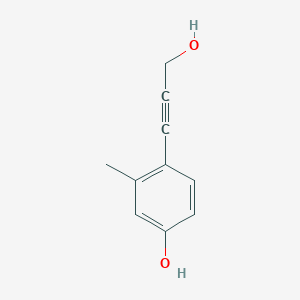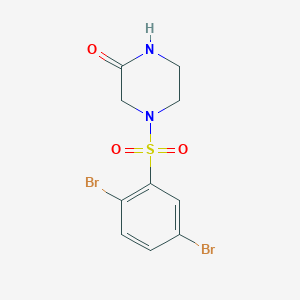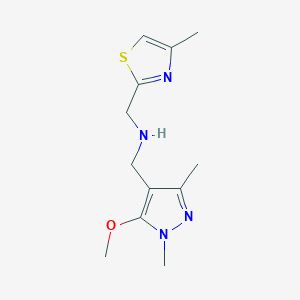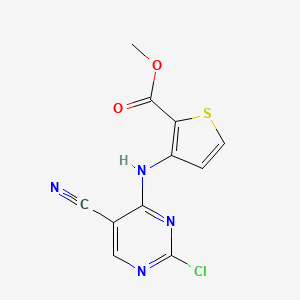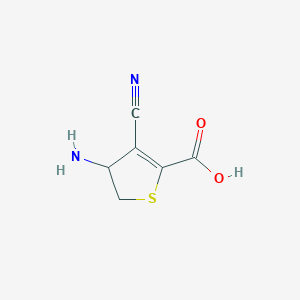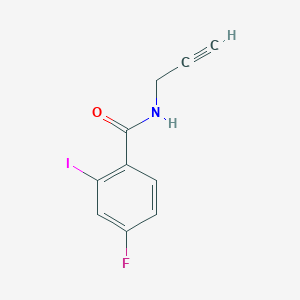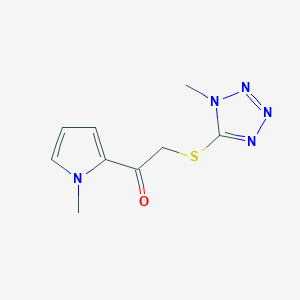
n-(5-Chloro-2-methylphenyl)-2-((cyclobutylmethyl)amino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(5-Chloro-2-methylphenyl)-2-((cyclobutylmethyl)amino)acetamide: is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a chloro-substituted phenyl ring, a cyclobutylmethyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(5-Chloro-2-methylphenyl)-2-((cyclobutylmethyl)amino)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methylphenylamine and cyclobutylmethylamine.
Acylation Reaction: The amines are reacted with acetic anhydride or acetyl chloride under controlled conditions to form the corresponding acetamide.
Purification: The crude product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Automated Processes: Employing automated processes to ensure consistent reaction conditions and product quality.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
n-(5-Chloro-2-methylphenyl)-2-((cyclobutylmethyl)amino)acetamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
n-(5-Chloro-2-methylphenyl)-2-((cyclobutylmethyl)amino)acetamide:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of n-(5-Chloro-2-methylphenyl)-2-((cyclobutylmethyl)amino)acetamide depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Chemical Reactivity: The presence of reactive functional groups allows the compound to participate in various chemical reactions, leading to the formation of new products.
Comparison with Similar Compounds
Similar Compounds
- n-(5-Chloro-2-methylphenyl)-2-((cyclopropylmethyl)amino)acetamide
- n-(5-Chloro-2-methylphenyl)-2-((cyclohexylmethyl)amino)acetamide
- n-(5-Chloro-2-methylphenyl)-2-((cyclopentylmethyl)amino)acetamide
Uniqueness
n-(5-Chloro-2-methylphenyl)-2-((cyclobutylmethyl)amino)acetamide: is unique due to the presence of the cyclobutylmethyl group, which imparts specific steric and electronic properties that can influence its reactivity and biological activity.
Properties
Molecular Formula |
C14H19ClN2O |
|---|---|
Molecular Weight |
266.76 g/mol |
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(cyclobutylmethylamino)acetamide |
InChI |
InChI=1S/C14H19ClN2O/c1-10-5-6-12(15)7-13(10)17-14(18)9-16-8-11-3-2-4-11/h5-7,11,16H,2-4,8-9H2,1H3,(H,17,18) |
InChI Key |
LXRAVJUCKQPTAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CNCC2CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




